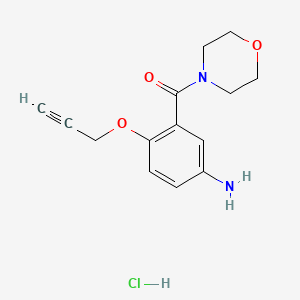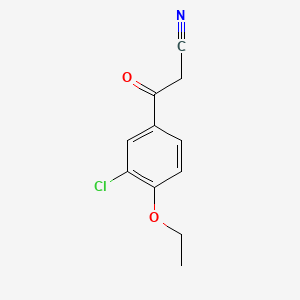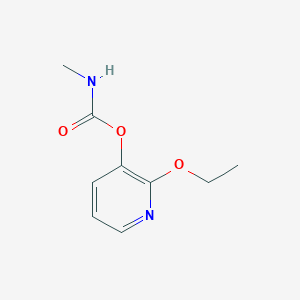
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20318 g/mol . It is also known by its IUPAC name, (2-ethoxypyridin-3-yl) N-methylcarbamate . This compound is characterized by its pyridine ring substituted with an ethoxy group and a carbamate ester functional group.
Preparation Methods
The synthesis of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) typically involves the reaction of 2-ethoxypyridine-3-ol with methyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group or the carbamate ester can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate ester functional group can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) can be compared with other similar compounds, such as:
Carbamic acid, methyl-, 2-methoxy-3-pyridyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
Carbamic acid, methyl-, 2-propoxy-3-pyridyl ester: Similar structure but with a propoxy group instead of an ethoxy group.
The uniqueness of Carbamic acid, methyl-, 2-ethoxy-3-pyridyl ester (8CI) lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2-ethoxypyridin-3-yl) N-methylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-8-7(5-4-6-11-8)14-9(12)10-2/h4-6H,3H2,1-2H3,(H,10,12) |
InChI Key |
KLIUIEHLDVAFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13834878.png)
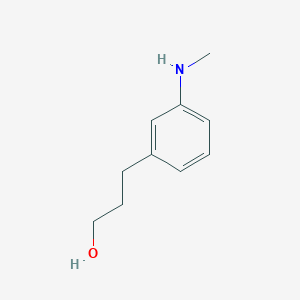
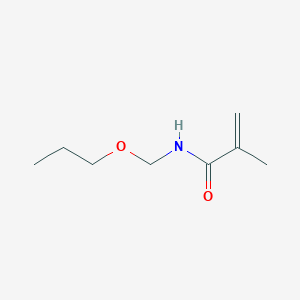
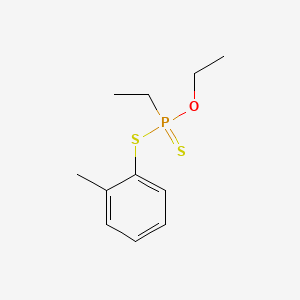
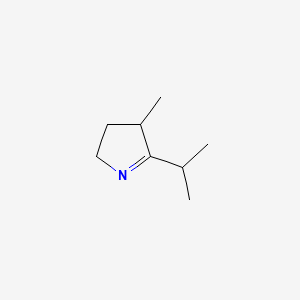


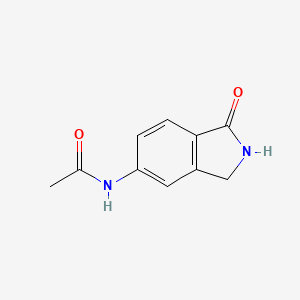
![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
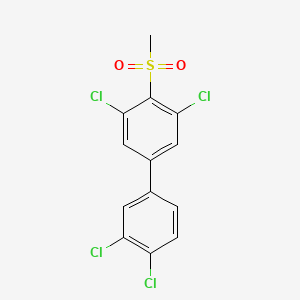
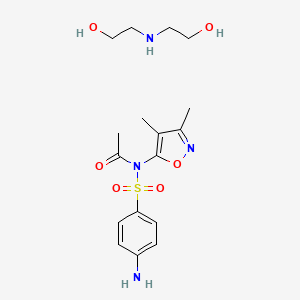
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)
